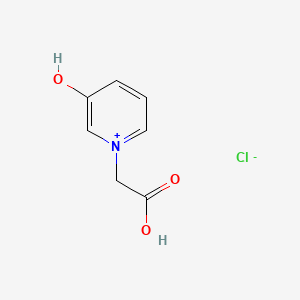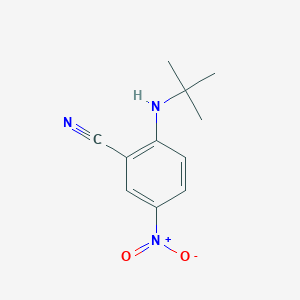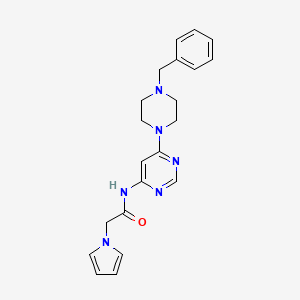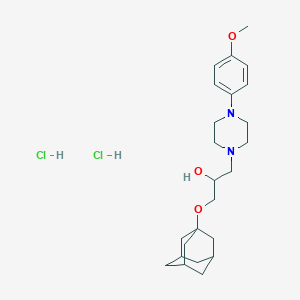
1-(2-Chloropyridin-3-yl)-2,2,2-trifluoroethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Chloropyridin-3-yl)-2,2,2-trifluoroethanol is a useful research compound. Its molecular formula is C7H5ClF3NO and its molecular weight is 211.57. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis of Anticancer Agents
One application is in the discovery and synthesis of potential anticancer agents. A study identified a novel apoptosis inducer, 5-(3-chlorothiophen-2-yl)-3-(5-chloropyridin-2-yl)-1,2,4-oxadiazole, through caspase- and cell-based high-throughput screening assays, showing activity against several breast and colorectal cancer cell lines. This compound's molecular target was identified as TIP47, an IGF II receptor binding protein, showcasing how derivatives of 1-(2-Chloropyridin-3-yl)-2,2,2-trifluoroethanol can be used in cancer research to identify new therapeutic agents and their molecular targets (Zhang et al., 2005).
Catalysis and Chemical Synthesis
Lanthanide(III) trifluoromethanesulfonates have been identified as extraordinarily effective catalysts for the aminolysis of 1,2-epoxides, yielding β-amino alcohols. This illustrates the role of trifluoromethyl-containing compounds in facilitating highly efficient and regioselective chemical transformations, crucial for synthesizing complex organic molecules (Chini et al., 1994).
Fluorinated Pyridines in Pesticide Synthesis
The compound 2,3-Dichloro-5-trifluoromethyl pyridine, a derivative closely related to this compound, is crucial in synthesizing pesticides. This review highlights various synthesis processes of this derivative, underscoring its importance in developing agricultural chemicals (Xin-xin, 2006).
Intermediate in Herbicide Synthesis
2-Chloro-3-(2',2',2'-trifluoroethoxy)-pyridine is a key intermediate for synthesizing the highly efficient herbicide trifloxysulfuron, demonstrating the crucial role of this compound derivatives in developing new herbicidal compounds (Hang-dong, 2010).
Propriétés
IUPAC Name |
1-(2-chloropyridin-3-yl)-2,2,2-trifluoroethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF3NO/c8-6-4(2-1-3-12-6)5(13)7(9,10)11/h1-3,5,13H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSUDBVZEAJNLKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)C(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(2,6-dimethylphenyl)-2-((5-methyl-4-oxo-7-phenyl-3-propyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2674598.png)




![N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2674607.png)



![2-[(3-Methylphenyl)methyl]-5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy]-3,4-dihydroisoquinolin-1-one](/img/structure/B2674613.png)

![8-oxo-N-(m-tolyl)-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carboxamide](/img/structure/B2674615.png)


